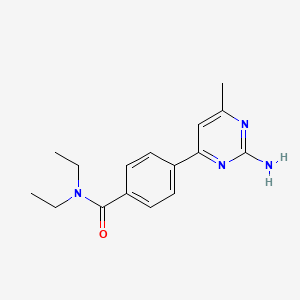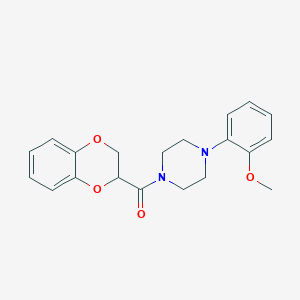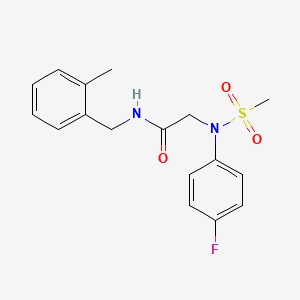![molecular formula C15H12BrN3O4S B3930145 3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as BNT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide involves its ability to inhibit various enzymes and pathways involved in disease progression. In cancer, this compound inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). It also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease, this compound reduces oxidative stress and inflammation by inhibiting the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In diabetes, this compound improves insulin sensitivity and glucose uptake by activating adenosine monophosphate-activated protein kinase (AMPK) and insulin receptor substrate-1 (IRS-1).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer, this compound inhibits tumor growth and angiogenesis, induces apoptosis, and enhances the efficacy of chemotherapy. In Alzheimer's disease, this compound reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage. In diabetes, this compound improves insulin sensitivity, glucose uptake, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for certain enzymes and pathways involved in disease progression. This allows for targeted inhibition and reduces the risk of off-target effects. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for further research on 3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of this compound-based drug delivery systems for targeted therapy in cancer and other diseases. Another area of interest is the investigation of this compound's potential synergistic effects with other drugs or natural compounds. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to optimize its dosage and toxicity profiles for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Its mechanism of action involves the inhibition of various enzymes and pathways involved in disease progression. Despite its potential advantages, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its clinical use.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-23-13-7-2-9(8-12(13)16)14(20)18-15(24)17-10-3-5-11(6-4-10)19(21)22/h2-8H,1H3,(H2,17,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBCAOUPLDKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)
![ethyl 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3930091.png)



![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)
![N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3930140.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)

![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)